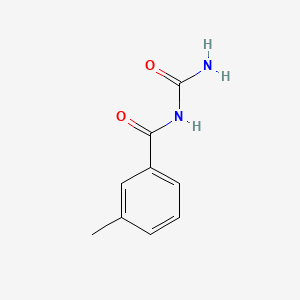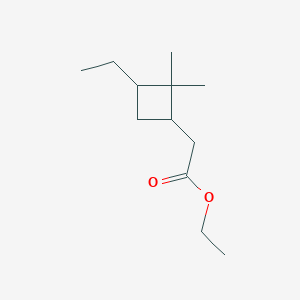
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core phenyl structure, followed by the introduction of amino and carboxypropyl groups through a series of reactions such as nitration, reduction, and carboxylation. Specific reaction conditions, including temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the final product from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)pentanoic acid
- 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)hexanoic acid
Uniqueness
The uniqueness of 4-(2-Amino-5-(4-amino-3-(3-carboxypropyl)phenyl)phenyl)butanoic acid lies in its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
34915-25-8 |
|---|---|
Molekularformel |
C20H24N2O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-[2-amino-5-[4-amino-3-(3-carboxypropyl)phenyl]phenyl]butanoic acid |
InChI |
InChI=1S/C20H24N2O4/c21-17-9-7-13(11-15(17)3-1-5-19(23)24)14-8-10-18(22)16(12-14)4-2-6-20(25)26/h7-12H,1-6,21-22H2,(H,23,24)(H,25,26) |
InChI-Schlüssel |
WSOOIOONAKKNAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)CCCC(=O)O)CCCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


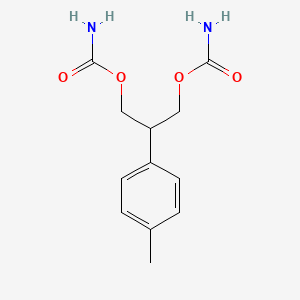
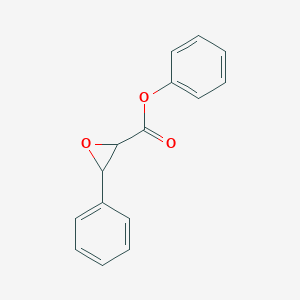
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
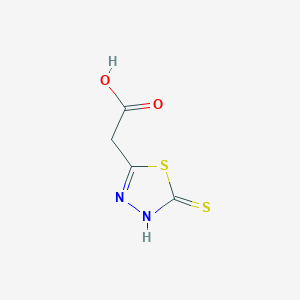
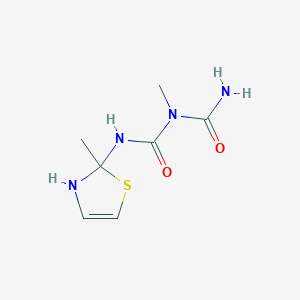
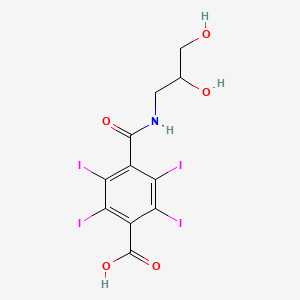
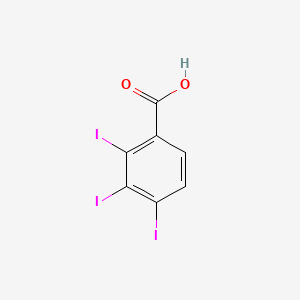
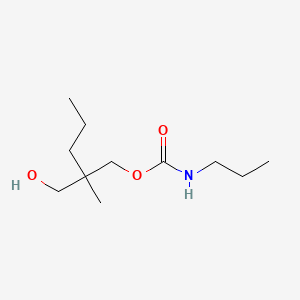

![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
